8-Hydroxy-7-iodoquinoline-5-sulfonic acid hydrochloride

Catalog No.
S15822740
CAS No.
721922-90-3
M.F
C9H7ClINO4S
M. Wt
387.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Hydroxy-7-iodoquinoline-5-sulfonic acid hydrochl...

CAS Number

721922-90-3

Product Name

8-Hydroxy-7-iodoquinoline-5-sulfonic acid hydrochloride

IUPAC Name

8-hydroxy-7-iodoquinoline-5-sulfonic acid;hydrochloride

Molecular Formula

C9H7ClINO4S

Molecular Weight

387.58 g/mol

InChI

InChI=1S/C9H6INO4S.ClH/c10-6-4-7(16(13,14)15)5-2-1-3-11-8(5)9(6)12;/h1-4,12H,(H,13,14,15);1H

InChI Key

RDFVGFUBVNMJQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2S(=O)(=O)O)I)O)N=C1.Cl

8-Hydroxy-7-iodoquinoline-5-sulfonic acid hydrochloride is a chemical compound with the molecular formula C9H6INO4SC_9H_6INO_4S and a molecular weight of approximately 351.12 g/mol. It is also known by its CAS Registry Number 547-91-1. This compound features a quinoline structure, which is characterized by a bicyclic aromatic system, and contains both hydroxyl and sulfonic acid functional groups, contributing to its unique chemical properties. The presence of iodine in the structure enhances its reactivity and potential biological applications .

Typical of quinoline derivatives, including:

  • Electrophilic Aromatic Substitution: The hydroxyl group can direct electrophiles to the ortho and para positions on the aromatic ring.
  • Reduction Reactions: The sulfonic acid group can undergo reduction under specific conditions, potentially leading to the formation of sulfides or thiols.
  • Complexation Reactions: This compound can form complexes with metal ions, which is significant for its analytical applications.

This compound exhibits notable biological activities, particularly as an antifungal agent. It has been compared favorably to Clioquinol, showing lower toxicity while maintaining efficacy against fungal pathogens. Research indicates that 8-hydroxy-7-iodoquinoline-5-sulfonic acid hydrochloride may inhibit fungal growth by interfering with cellular processes, making it a candidate for further development in antifungal therapies .

Several synthesis methods for 8-hydroxy-7-iodoquinoline-5-sulfonic acid hydrochloride have been documented:

  • Nitration and Reduction: Starting from 8-hydroxyquinoline, nitration followed by reduction can yield the desired iodinated derivative.
  • Sulfonation: The introduction of the sulfonic acid group can be achieved via electrophilic sulfonation using sulfur trioxide or chlorosulfonic acid.
  • Iodination: Iodination can be performed using iodine in the presence of an oxidizing agent to facilitate the substitution at the 7-position of the quinoline ring.

These methods often require careful control of reaction conditions to maximize yield and purity .

The primary applications of 8-hydroxy-7-iodoquinoline-5-sulfonic acid hydrochloride include:

  • Analytical Chemistry: It is used as a reagent for detecting metal ions due to its ability to form stable complexes.
  • Pharmaceuticals: As an antifungal agent, it shows promise in treating infections caused by fungi.
  • Research: This compound is utilized in various studies exploring quinoline derivatives' biological properties and mechanisms of action .

Interaction studies involving 8-hydroxy-7-iodoquinoline-5-sulfonic acid hydrochloride have focused on its ability to form complexes with different metal ions. These studies are crucial for understanding its potential applications in analytical chemistry and pharmacology. For instance, its interactions with copper ions have been extensively studied, revealing insights into its electrochemical behavior and potential uses in sensor technologies .

Several compounds share structural similarities with 8-hydroxy-7-iodoquinoline-5-sulfonic acid hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
8-Hydroxyquinoline-5-sulfonic acid hydrate283158-18-90.68
Sodium 4-Amino-5-hydroxy-2,7-naphthalenedisulfonate5460-09-30.61
3-Amino-4-methoxybenzenesulfonic acid98-42-00.58
Sodium 6-hydroxynaphthalene-2-sulfonate xhydrate825652-02-60.56
4,4-Diamino-2,2-stilbenedisulfonic acid81-11-80.56

Uniqueness

What sets 8-hydroxy-7-iodoquinoline-5-sulfonic acid hydrochloride apart from these compounds is its specific iodine substitution and the combination of hydroxyl and sulfonic groups on the quinoline ring, which significantly influences its biological activity and analytical properties .

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

386.88290 g/mol

Monoisotopic Mass

386.88290 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-15-2024

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